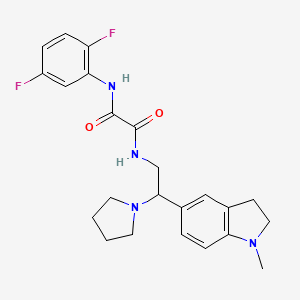

![molecular formula C19H14N4O3 B2467353 N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-nitrobenzenecarboxamide CAS No. 306979-38-4](/img/structure/B2467353.png)

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-nitrobenzenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

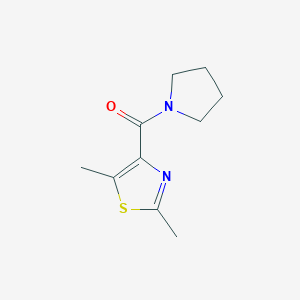

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-nitrobenzenecarboxamide, also known as DHQ-3N, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DHQ-3N belongs to the class of quinazoline derivatives, which have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.

Applications De Recherche Scientifique

Anticancer and Antiviral Activities

- Cytotoxicity and Anti-HIV Evaluations : A study synthesized a series of dihydrobenzo[h]quinazoline derivatives and found many compounds with significant anticancer and antiviral activities. These derivatives were synthesized using arylmethylene, thiopyrimidine, and acetic acid derivatives as starting materials (Mohamed et al., 2012).

Structural Analyses and Anomalous Products

- Anomalous Products Formation : X-ray structure analyses were conducted on ring cleavage and recyclization products of N-(5,6-dihydrobenzo[h]quinazolin-4-yl)amidines, revealing complex structural transformations and products (Hirota et al., 1994).

Analgesic Effects

- Antinociceptive Activity : New 2-substituted 4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolines were synthesized, and their analgesic effect in a mice pain model was evaluated. Several compounds exhibited significant pain-relieving effects (Bonacorso et al., 2016).

Antiplatelet and Anti-inflammatory Activities

- Evaluation of Antiplatelet/Antiphlogistic Activities : Research into 5,6-dihydrobenzo[h]quinazoline derivatives with amino substituents indicated potent antiplatelet activity, alongside anti-inflammatory effects comparable to some reference drugs (Brullo et al., 2012).

Luminescence and OLED Applications

- Luminescence Behavior in OLEDs : Novel mono- and dimeric quinazoline derivatives were synthesized, exhibiting strong luminescence behavior. However, rapid OLED degradation under electrical current was observed, likely due to the free -NH moiety in these compounds (Pandey et al., 2017).

Antidepressant Activity

- Antidepressive Activity : Certain 4-substituted 5,6-dihydrobenzo[h]quinazolines were found to exhibit effective antidepressant activity. These compounds were synthesized by reacting 4-chloro-5,6-dihydrobenzo[h]quinazoline with primary alkylamines (Hirota et al., 1986).

Fluorescence Signaling and Imaging Applications

- Fluorescence Signaling in Cell Imaging : 2-(2-aminophenyl)benzimidazole-based receptors showed high selectivity for sulfate ions, and their fluorescence signaling could be tuned through substituent effects. These receptors were used as biomarkers for intracellular ion detection and exhibited no cytotoxic effects (Mukherjee et al., 2014).

Antibacterial and Antioxidant Activities

- Antimicrobial and Antioxidant Activities : Novel 6-substituted-5,6-dihydrobenzo[4,5] imidazo[1,2-c] quinazoline compounds showed promising antibacterial activity against Gram-positive strains and excellent antioxidant activities (Hasan et al., 2019).

Propriétés

IUPAC Name |

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O3/c24-18(13-5-3-6-15(10-13)23(25)26)22-19-20-11-14-9-8-12-4-1-2-7-16(12)17(14)21-19/h1-7,10-11H,8-9H2,(H,20,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIZJBUMBHJRGHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CN=C(N=C2C3=CC=CC=C31)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-nitrobenzenecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2467270.png)

![N-(3-chlorophenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2467272.png)

![8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 3,4,5-trimethoxybenzoate](/img/structure/B2467283.png)

![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2467284.png)

![4-Pyrrolidin-1-yl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2467286.png)

![4-[4-[(3-Oxo-5,6,7,8-tetrahydrocinnolin-2-yl)methyl]piperidine-1-carbonyl]benzenesulfonamide](/img/structure/B2467287.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2467292.png)

![[2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methanol](/img/structure/B2467293.png)